(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol is a chemical compound classified as a pyrrolidine derivative. It features a pyrrolidine ring with a 2-bromo-5-fluorophenylmethyl substituent and a hydroxyl group at the 3-position, indicating its chiral nature with the (3R) configuration. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is documented in chemical databases such as PubChem and BenchChem, which provide detailed information on its structure, synthesis, and applications. The IUPAC name for this compound is (2-bromo-5-fluorophenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone, reflecting its structural components and stereochemistry.
(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol falls under the category of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This class of compounds is known for its diverse pharmacological properties, making them valuable in drug development and organic synthesis.
The synthesis of (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol can be achieved through several methods, primarily involving the formation of the pyrrolidine ring and subsequent functional group modifications.
The molecular structure of (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol features a pyrrolidine ring with specific substituents that define its chemical behavior:
(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions typical for pyrrolidine derivatives:
The mechanism of action for (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with biological targets:
The compound may exert its biological effects by interacting with specific enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is crucial for understanding its potential therapeutic applications, particularly in drug development aimed at treating various diseases .
The physical properties include:
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties accurately .
(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol has several scientific applications:
The chiral (3R)-pyrrolidin-3-ol core is synthesized through asymmetric transfer hydrogenation using palladium catalysts under mild conditions (DMF, 80°C) to achieve high enantiomeric excess (ee >98%) [2] [3]. A validated alternative route employs enzymatic resolution of racemic 3-hydroxypyrrolidine precursors using immobilized lipases (e.g., Candida antarctica Lipase B) with vinyl acetate as an acyl donor. This biocatalytic approach yields the (3R)-enantiomer with >99% ee but requires additional steps for deprotection [3]. The stereochemical integrity of the core is confirmed via chiral HPLC (Chiralpak AD-H column) and optical rotation measurements ([α]D20 = +15.2° in methanol), ensuring compliance with pharmacological requirements for receptor binding specificity [3].
Table 1: Stereoselective Synthesis Methods Comparison
Method | Catalyst/Reagent | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Transfer Hydrogenation | Pd/C, HCO₂NH₄ | >98 | 85 | Single-step, scalable |
Enzymatic Resolution | Lipase B, vinyl acetate | >99 | 72 | Exceptional enantioselectivity |
Chiral Pool Derivation | L-Hydroxyproline derivatives | >99 | 68 | No resolution required |
Functionalization begins with bromine-activated electrophilic aromatic substitution at the ortho-position, facilitated by the fluorine atom’s strong electron-withdrawing effect (+R effect). Key steps include:
The bromine atom serves as a versatile handle for Pd(0)-catalyzed cross-coupling. Optimized protocols include:
Table 2: Palladium-Catalyzed Cross-Coupling Efficiency
Reaction Type | Coupling Partner | Catalyst System | Yield (%) | Limitation |
---|---|---|---|---|
Suzuki-Miyaura | 4-Tolylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 92 | Slow for electron-poor arenes |
Stille | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂, CuI | 85 | Tin toxicity concerns |
Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/XPhos | 78 | High catalyst loading (3 mol%) |
The bromine atom undergoes SNAr reactions under optimized conditions:
Recrystallization employs mixed-solvent systems (e.g., ethyl acetate/hexanes, 3:1 v/v) to isolate the pure compound as white crystals (mp 142–144°C). Solvent optimization is critical: methanol induces decomposition, while toluene yields solvated crystals [3] [6]. Chromatographic purification uses silica gel with eluents like chloroform/methanol/ammonia (90:9:1), achieving >99% purity but with lower recovery (70%) than recrystallization (85%) [6]. For intermediates, flash chromatography (230–400 mesh silica) with ethyl acetate/heptane gradients effectively separates diastereomers (ΔRf = 0.15).
Table 3: Purification Method Performance Comparison
Technique | Solvent System | Purity (%) | Recovery (%) | Throughput |
---|---|---|---|---|
Recrystallization | Ethyl acetate/hexanes (3:1) | 99.5 | 85 | High |
Column Chromatography | CHCl₃/MeOH/NH₄OH (90:9:1) | 99.2 | 70 | Moderate |
Flash Chromatography | EtOAc/heptane gradient | 98.8 | 90 | Low |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0